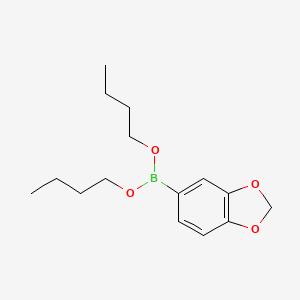
Dibutyl 2H-1,3-benzodioxol-5-ylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is an organic compound that features a boronate ester group attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2H-1,3-benzodioxol-5-ylboronate typically involves the reaction of 2H-1,3-benzodioxole-5-boronic acid with dibutyl borate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2H-1,3-benzodioxol-5-ylboronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the boronate ester group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of new boronate esters.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2H-1,3-benzodioxol-5-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and composites, which have unique properties and applications.
Wirkmechanismus
The mechanism by which Dibutyl 2H-1,3-benzodioxol-5-ylboronate exerts its effects involves interactions with molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is unique due to its specific boronate ester group attached to the benzodioxole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities in organic synthesis and materials science due to its ability to form reversible covalent bonds and participate in various chemical reactions.
Eigenschaften
CAS-Nummer |
94839-09-5 |
|---|---|
Molekularformel |
C15H23BO4 |
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(dibutoxy)borane |
InChI |
InChI=1S/C15H23BO4/c1-3-5-9-19-16(20-10-6-4-2)13-7-8-14-15(11-13)18-12-17-14/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI-Schlüssel |
OMDJWCJEXVQLDV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OCO2)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















